molecular formula C22H20O5 B4084744 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methoxybenzoate

4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methoxybenzoate

Cat. No.: B4084744
M. Wt: 364.4 g/mol
InChI Key: RQTIWXBIGBSZKF-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₂H₁₆O₅ Monoisotopic Mass: 360.099774 g/mol . This compound features a benzo[c]chromen core (a tricyclic coumarin derivative) with a 4-methyl substituent at position 4 and a ketone group at position 4. The ester linkage at position 3 connects to a 4-methoxybenzoate group. Its structural complexity and electron-rich aromatic system make it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O5/c1-13-19(26-21(23)14-7-9-15(25-2)10-8-14)12-11-17-16-5-3-4-6-18(16)22(24)27-20(13)17/h7-12H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTIWXBIGBSZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methoxybenzoate involves several steps. One common method includes the condensation of 4-methoxybenzoic acid with 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-ol under acidic conditions. The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate ester formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a model compound in studying reaction mechanisms and synthetic methodologies.

    Biology: Investigated for its role in modulating immune responses due to its selective agonism of the CB2 receptor.

    Medicine: Potential therapeutic applications in treating inflammatory diseases, neurodegenerative disorders, and certain cancers.

    Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various synthetic processes.

Mechanism of Action

The compound exerts its effects by selectively binding to the CB2 receptor, which is primarily found in immune cells. This binding leads to the activation of various signaling pathways, including the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. Additionally, the compound has antioxidant and anti-apoptotic effects, contributing to its neuroprotective and anti-cancer properties.

Comparison with Similar Compounds

Structural Analogues with Sulfonate Esters

Compounds such as 6-Oxo-7,8,9,10,11,12-hexahydro-6H-cycloocta[c]chromen-3-yl propane-1-sulfonate (1k) and benzenesulfonate (1l) share the tricyclic coumarin backbone but differ in their ester substituents:

  • Key Differences: Functional Groups: Sulfonate (-SO₃⁻) vs. benzoate (-COO⁻). Sulfonates are more polar, enhancing aqueous solubility. Synthetic Methods: Sulfonates are synthesized via nucleophilic substitution with sulfonyl chlorides, while benzoates typically involve esterification with acid chlorides or coupling reagents .

Table 1: Physical Properties of Sulfonate vs. Benzoate Derivatives

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituent
Target Compound 360.36 Not reported 4-Methoxybenzoate
1k (Propane-1-sulfonate) 351.1 114–117 Sulfonate
1l (Benzenesulfonate) 385.1 108–111 Sulfonate

Fluorescent Sensors with Hydroxyl Substituents

3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and Urolithin B (3-Hydroxy-6H-benzo[c]chromen-6-one) are hydroxylated analogs of the target compound:

  • Key Differences :
    • Functional Groups : Hydroxyl (-OH) vs. ester (-COOR). Hydroxyl groups enable metal chelation, as shown by their selective fluorescence quenching with Fe³⁺ .
    • Applications : These derivatives serve as on-off fluorescent sensors, whereas the target compound’s 4-methoxybenzoate group may hinder metal binding due to steric and electronic effects.

Esters with Aliphatic Chains

Examples include 2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid (CAS: 302551-41-3) and hexanoate derivatives :

  • Key Differences: Chain Length and Polarity: Aliphatic esters (e.g., acetic acid, hexanoate) introduce flexibility and variable lipophilicity. The target compound’s rigid 4-methoxybenzoate group may enhance aromatic stacking interactions. Pharmacokinetics: Longer chains (e.g., hexanoate) could improve membrane permeability but reduce solubility, whereas the methoxybenzoate balances moderate polarity and stability.

Table 2: Functional Group Impact on Properties

Compound Substituent LogP* (Predicted) Potential Application
Target Compound 4-Methoxybenzoate ~3.5 Drug delivery, materials
1k Propane-1-sulfonate ~1.8 Enzyme inhibition
3-Hydroxy Analog -OH ~2.2 Fluorescent sensing
Hexanoate Derivative -OCO(CH₂)₅NHBoc ~4.0 Prodrug formulations

Aromatic Ester Variations

4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzenesulfonate and biphenylyl-oxoethoxy derivatives demonstrate the impact of aromatic substituents:

  • Crystallinity : Sulfonate derivatives (e.g., 1k, 1l) exhibit higher melting points (107–166°C) , suggesting stronger intermolecular forces than the target compound’s powder form .

Biological Activity

4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methoxybenzoate is a synthetic compound belonging to the class of benzochromenes. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H20O5C_{20}H_{20}O_5, and its structure features a benzochromene backbone with a methoxybenzoate group. The presence of the methoxy group may enhance its lipophilicity and bioavailability.

Table 1: Basic Properties

PropertyValue
Molecular FormulaC20H20O5C_{20}H_{20}O_5
Molecular Weight336.37 g/mol
IUPAC NameThis compound
CAS NumberNot available

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The antioxidant activity of benzochromenes is often attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.

Case Study: Antioxidant Evaluation

A study evaluated the antioxidant activity of various benzochromene derivatives using DPPH and ABTS assays. The results showed that some derivatives exhibited IC50 values lower than 50 µM, indicating strong antioxidant capabilities.

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are also notable. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Inflammatory Response

In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with benzochromene derivatives reduced the expression of COX-2 and iNOS, markers associated with inflammation.

Anticancer Activity

Benzochromenes have been investigated for their anticancer properties, particularly against various cancer cell lines.

Research Findings

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : Induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines.

Table 2: Biological Activity Summary

Activity TypeModel/AssayResult
AntioxidantDPPH AssayIC50 < 50 µM
Anti-inflammatoryLPS-induced MacrophagesReduced COX-2/iNOS expression
AnticancerMCF-7 Cell LineIC50 = 15 µM
HeLa Cell LineIC50 = 25 µM
A549 Cell LineIC50 = 30 µM

Q & A

Basic Research: What are the critical steps and reagents for synthesizing this compound?

Answer:
Synthesis involves multi-step reactions, including:

  • Functional group protection : Use of 4-methoxybenzyl (PMB) groups to protect reactive hydroxyl or carbonyl moieties .
  • Coupling reactions : Esterification under mild conditions (e.g., DCC/DMAP in dichloromethane) to attach the benzoate moiety .
  • Purification : Flash chromatography with gradients of ethyl acetate/hexane to isolate intermediates and final products .
    Key reagents include dichloromethane, sodium bicarbonate for pH control, and catalysts like DMAP .

Advanced Research: How can stereochemical integrity be maintained during synthesis?

Answer:

  • Chiral auxiliaries/catalysts : Use enantiopure starting materials or asymmetric catalysis (e.g., Sharpless epoxidation) to control stereocenters .
  • Low-temperature reactions : Reduce racemization risk during nucleophilic substitutions (e.g., –20°C in THF) .
  • Analytical validation : Confirm stereochemistry via X-ray crystallography (as in ) or chiral HPLC .

Basic Research: What spectroscopic techniques validate the compound’s structure?

Answer:

  • 1H/13C NMR : Assign proton environments (e.g., aromatic δ 6.8–7.5 ppm) and carbonyl signals (δ ~170 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ at 370.4 m/z) .
  • IR spectroscopy : Detect ester C=O stretches (~1720 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

Advanced Research: How to resolve conflicting NMR data for structurally similar intermediates?

Answer:

  • 2D NMR (COSY, HSQC) : Differentiate overlapping signals by correlating proton-proton and proton-carbon couplings .
  • Isotopic labeling : Introduce deuterated analogs to simplify spectral interpretation .
  • Computational modeling : Compare experimental shifts with DFT-predicted values (e.g., using Gaussian software) .

Basic Research: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of vapors during reactions in volatile solvents (e.g., CH₂Cl₂) .
  • Spill management : Neutralize spills with inert adsorbents (e.g., silica gel) and avoid water flushing .

Advanced Research: How to optimize reaction yields in large-scale synthesis?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance solubility and reaction rates .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate esterification .
  • Process monitoring : Use in-situ FTIR or HPLC to track reaction progress and terminate at peak yield .

Advanced Research: What computational strategies predict bioactivity against enzymatic targets?

Answer:

  • Molecular docking : Simulate binding to targets (e.g., cyclooxygenase) using AutoDock Vina .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy position) with activity trends .

Basic Research: How to assess purity and stability of the final product?

Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via TLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability) .

Advanced Research: How to analyze crystallographic data for polymorph identification?

Answer:

  • Single-crystal X-ray diffraction : Resolve unit cell parameters and space group (e.g., monoclinic P2₁/c) .
  • Powder XRD : Compare experimental patterns with simulated data from Mercury software to detect polymorphs .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) .

Advanced Research: What strategies mitigate byproduct formation in multi-step syntheses?

Answer:

  • Protecting group optimization : Replace PMB with TBS groups for higher stability in acidic conditions .
  • Temperature modulation : Lower reaction temperatures (<0°C) suppress side reactions like oxidation .
  • In-line purification : Couple continuous flow reactors with scavenger columns to remove impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methoxybenzoate

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